molecular formula C20H28N2O2 B7174918 N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide

N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide

Cat. No.: B7174918
M. Wt: 328.4 g/mol
InChI Key: HZSZMHDVJAFWLS-UHFFFAOYSA-N
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Description

N-[2-(2-azaspiro[55]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional structure

Properties

IUPAC Name

N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-18(14-17-8-3-1-4-9-17)21-15-19(24)22-13-7-12-20(16-22)10-5-2-6-11-20/h1,3-4,8-9H,2,5-7,10-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSZMHDVJAFWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN(C2)C(=O)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then further reacted with phenylacetic acid derivatives under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(2-azaspiro[5

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with unique properties.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has indicated potential therapeutic applications, including as inhibitors for specific enzymes or receptors involved in disease pathways.

    Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The spirocyclic structure can also facilitate interactions with receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

N-[2-(2-azaspiro[5.5]undecan-2-yl)-2-oxoethyl]-2-phenylacetamide can be compared with other spirocyclic compounds such as:

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